molecular formula C22H20N2O4 B254809 N,N-bis(3-methoxyphenyl)isophthalamide CAS No. 6957-81-9

N,N-bis(3-methoxyphenyl)isophthalamide

Cat. No. B254809
CAS RN: 6957-81-9
M. Wt: 376.4 g/mol
InChI Key: KSLPIXQLWACJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(3-methoxyphenyl)isophthalamide, also known as BMIPP, is a chemical compound used in scientific research. It is a radiopharmaceutical agent that is used in nuclear medicine imaging studies to evaluate myocardial perfusion. BMIPP is a fatty acid analogue that is taken up by the myocardial cells and provides information about the metabolic activity of the heart.

Mechanism of Action

N,N-bis(3-methoxyphenyl)isophthalamide is a fatty acid analogue that is taken up by the myocardial cells. It is metabolized by beta-oxidation in the mitochondria and provides information about the metabolic activity of the heart. N,N-bis(3-methoxyphenyl)isophthalamide is particularly useful in detecting any abnormalities in the myocardial cells that may be indicative of coronary artery disease or myocardial infarction.
Biochemical and Physiological Effects:
N,N-bis(3-methoxyphenyl)isophthalamide has no known biochemical or physiological effects on the body. It is a radiopharmaceutical agent that is used in nuclear medicine imaging studies to evaluate myocardial perfusion.

Advantages and Limitations for Lab Experiments

N,N-bis(3-methoxyphenyl)isophthalamide is a useful tool in the diagnosis of coronary artery disease and myocardial infarction. It provides information about the metabolic activity of the heart and can detect any abnormalities in the myocardial cells. However, it has limitations in terms of its availability and cost. N,N-bis(3-methoxyphenyl)isophthalamide is also a radioactive compound and requires special handling and disposal procedures.

Future Directions

There are several future directions for the use of N,N-bis(3-methoxyphenyl)isophthalamide in scientific research. One potential application is in the development of new drugs for the treatment of coronary artery disease and myocardial infarction. N,N-bis(3-methoxyphenyl)isophthalamide can be used to evaluate the efficacy of these drugs in preclinical studies. Another potential application is in the development of new imaging techniques that can provide more detailed information about the metabolic activity of the heart. Finally, N,N-bis(3-methoxyphenyl)isophthalamide can be used in the study of other diseases that affect the myocardial cells, such as cardiomyopathy and heart failure.

Synthesis Methods

N,N-bis(3-methoxyphenyl)isophthalamide can be synthesized by reacting 3-methoxybenzoyl chloride with isophthalic acid in the presence of a base. The resulting product is then purified by recrystallization.

Scientific Research Applications

N,N-bis(3-methoxyphenyl)isophthalamide is used in nuclear medicine imaging studies to evaluate myocardial perfusion. It is used to assess the metabolic activity of the heart and to detect any abnormalities in the myocardial cells. N,N-bis(3-methoxyphenyl)isophthalamide is particularly useful in the diagnosis of coronary artery disease and myocardial infarction.

properties

CAS RN

6957-81-9

Product Name

N,N-bis(3-methoxyphenyl)isophthalamide

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-10-4-8-17(13-19)23-21(25)15-6-3-7-16(12-15)22(26)24-18-9-5-11-20(14-18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

KSLPIXQLWACJBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC

solubility

0.4 [ug/mL]

Origin of Product

United States

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